Brimonidine-d4 D-Tartrate is a high-quality reference standard used for pharmaceutical testing . It is a labelled version of Brimonidine, an α2 adrenergic agonist . It is used in the form of eye drops or applied to the skin .
The molecular formula of Brimonidine-d4 D-Tartrate is C15H12D4BrN5O6 . It has a molecular weight of 446.25 .
Brimonidine-d4 D-Tartrate is a solid substance . It is light yellow to yellow in color . It is a water-soluble anti-glaucoma drug .
Brimonidine-d4 D-Tartrate is a deuterium-labeled derivative of Brimonidine D-Tartrate, identified by the Chemical Abstracts Service number 1316758-27-6. This compound is primarily utilized in scientific research as a reference standard and tracer. Brimonidine itself is an alpha-2 adrenergic receptor agonist, commonly employed in the treatment of glaucoma and ocular hypertension by effectively reducing intraocular pressure. The deuterated form allows for enhanced tracking and quantification in various biochemical studies, providing insights into pharmacokinetics and drug metabolism .
The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically encompasses several organic synthesis steps, including:
Industrial production methods often utilize deuterated reagents and specialized catalysts to achieve high purity and yield. The precision in these synthesis steps is crucial for maintaining the integrity and functionality of the compound in research applications .
Brimonidine-d4 D-Tartrate has a molecular formula of CHDBrN·CHO, with a molecular weight of approximately 446.25 g/mol. The structure features:
The incorporation of deuterium alters the physical properties slightly, such as solubility and stability, which can be advantageous in specific experimental setups .
Brimonidine-d4 D-Tartrate can undergo various chemical reactions, which are critical for its application in research:
These reactions are essential for modifying the compound for specific experimental requirements or enhancing its analytical capabilities .
Brimonidine-d4 D-Tartrate functions primarily as an alpha-2 adrenergic agonist. Its mechanism involves:
The pharmacokinetics indicate that when administered ophthalmically, Brimonidine-d4 D-Tartrate is rapidly absorbed into ocular tissues, providing significant therapeutic effects against conditions like glaucoma .
Brimonidine-d4 D-Tartrate exhibits several notable physical and chemical properties:
These properties are crucial for its effectiveness as a reference standard in research settings .
Brimonidine-d4 D-Tartrate has diverse applications across various scientific fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: